
1,3,7-Trimethylguanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-Trimethylguanine is a naturally occurring compound found in various organisms, including lichens and marine sponges . It is a derivative of guanine, a purine base that is one of the four main nucleobases found in the nucleic acids DNA and RNA. The compound has a molecular formula of C8H13N5O and a molecular weight of 195.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,7-Trimethylguanine can be synthesized through various methods. One common approach involves the methylation of guanine. This process typically uses methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as lichens and marine sponges. Chromatographic techniques, including high-performance liquid chromatography (HPLC), are used to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethylguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,7-Trimethylguanine has several applications in scientific research:
Biology: Studied for its role in cellular processes and its presence in various organisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in environmental studies.
Mechanism of Action
The mechanism of action of 1,3,7-trimethylguanine involves its interaction with various molecular targets and pathways. It can bind to nucleic acids and proteins, affecting their structure and function. The compound may also inhibit certain enzymes, leading to alterations in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethylxanthine:
3,7,6-O-Trimethylguanine:
Uniqueness
1,3,7-Trimethylguanine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its presence in both lichens and marine sponges highlights its ecological significance and potential for diverse applications .
Properties
CAS No. |
110025-83-7 |
|---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-imino-1,3,7-trimethylpurin-6-one |
InChI |
InChI=1S/C8H11N5O/c1-11-4-10-6-5(11)7(14)13(3)8(9)12(6)2/h4,9H,1-3H3 |
InChI Key |
ZEVFIFMKLBYWMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=N)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



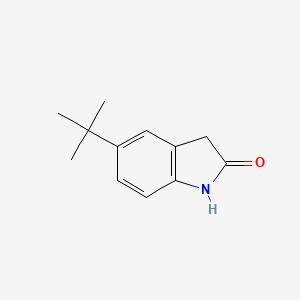




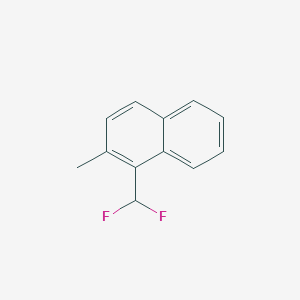
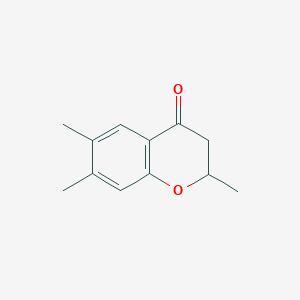
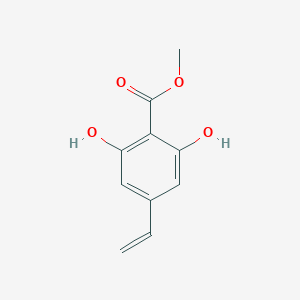

![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)
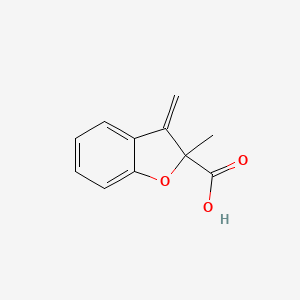
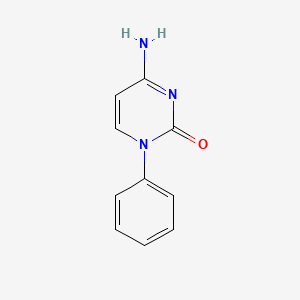
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B11906204.png)
